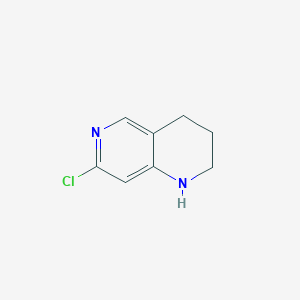![molecular formula C22H29N3O5 B12291759 cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)
cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor. The linear peptide is then cyclized through a head-to-tail cyclization reaction, often facilitated by coupling agents such as HATU or EDCI in the presence of a base like DIPEA. The reaction is usually carried out in an organic solvent such as DMF or DCM at room temperature.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The cyclization step is optimized to achieve high yields and purity. Purification is typically done using high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product as a solid powder.
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] can undergo various chemical reactions, including:
Oxidation: The dehydroalanine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The peptide bonds can be reduced to form linear peptides.
Substitution: The phenyl groups on norvaline can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the dehydroalanine residue.
Reduction: Linear peptides with reduced peptide bonds.
Substitution: Substituted phenyl derivatives on the norvaline residue.
Scientific Research Applications
Cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] involves its interaction with specific molecular targets. The cyclic structure allows it to bind to enzymes and receptors with high affinity. The phenyl groups on norvaline and the dehydroalanine residue play crucial roles in its binding interactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclo(D-Ala-Val): Another cyclic peptide with similar structural features but different amino acid composition.
Cyclo(D-Ala-D-Ala): Known for its role in bacterial cell wall synthesis.
Cyclo(Δ-Ala-L-Val): A diketopiperazine with antimicrobial properties.
Uniqueness
Cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] is unique due to its specific combination of amino acids and the presence of phenyl groups on norvaline. This unique structure imparts distinct biological activities and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H29N3O5 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-methyl-6-methylidene-9-(3-phenylpropyl)-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H29N3O5/c1-13(2)18-21(28)25-17(12-8-11-16-9-6-5-7-10-16)20(27)23-14(3)19(26)24-15(4)22(29)30-18/h5-7,9-10,13,15,17-18H,3,8,11-12H2,1-2,4H3,(H,23,27)(H,24,26)(H,25,28) |
InChI Key |
STNGYOBVEDNUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)

![[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)
![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide](/img/structure/B12291710.png)


![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)

![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)
